molecular formula C18H19FN2O4S B2602518 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-27-0

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2602518
CAS No.: 954713-27-0
M. Wt: 378.42
InChI Key: KTXCRUVHZUALTQ-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane (DCM) and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas like oncology or infectious diseases.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
  • 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

Uniqueness

What sets 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methoxyphenyl group, in particular, may enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXCRUVHZUALTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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